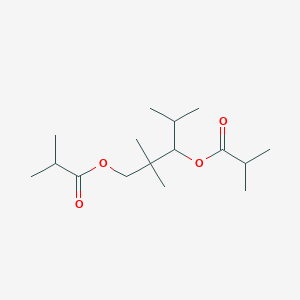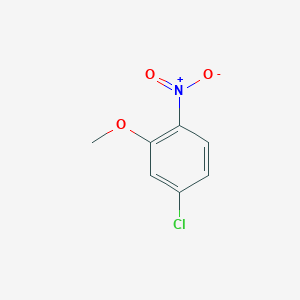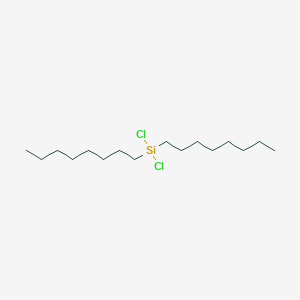
O-Methyl Chlorthalidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorthalidone and its derivatives, including O-Methyl Chlorthalidone, involves several chemical reactions. Chlorthalidone is known to undergo methylation reactions to form methyl derivatives, a process that can be applied to synthesize O-Methyl Chlorthalidone (Li, Johnston, & Mufson, 1977). Methylation typically involves the use of methanol and specific catalysts or conditions to add a methyl group to the chlorthalidone molecule.
Molecular Structure Analysis
Chlorthalidone exhibits several crystalline forms, which could imply that O-Methyl Chlorthalidone might also present polymorphism or multiple molecular configurations (Bonfilio et al., 2014). The structural analysis of chlorthalidone derivatives is critical for understanding their physical and chemical properties, which are influenced by the arrangement of atoms within the molecule.
Chemical Reactions and Properties
Chlorthalidone and its derivatives engage in various chemical reactions. One notable reaction is its conversion to a methyl ether in the presence of methanol, a process that is relevant for the synthesis of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985). The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups.
Physical Properties Analysis
The physical properties of O-Methyl Chlorthalidone, such as solubility and dissolution rates, can be influenced by its polymorphic forms. For instance, different polymorphs of chlorthalidone have been shown to significantly affect its dissolution properties, a factor that could similarly impact the physical properties of its methylated derivatives (Bonfilio et al., 2014).
Chemical Properties Analysis
The chemical properties of O-Methyl Chlorthalidone, including its stability and reactivity, can be inferred from studies on chlorthalidone. For instance, chlorthalidone's interaction with methanol for the formation of methyl ethers highlights its susceptibility to nucleophilic substitution reactions, which would be pertinent to the chemical behavior of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985).
Applications De Recherche Scientifique
Efficacy in Hypertension Management
Chlorthalidone has been identified as a potent agent in managing hypertension, with studies suggesting its superior efficacy over other thiazide diuretics in reducing blood pressure levels. It's highlighted for its long duration of action and effectiveness as initial therapy in hypertension management, offering a valuable alternative for older patients or those with stroke history. The comparison of chlorthalidone with hydrochlorothiazide (HCTZ) underscores its greater potency and potential for more significant metabolic adverse effects, such as hypokalemia, underscoring the need for careful selection based on patient-specific factors (Roush et al., 2014; Cooney et al., 2015).
Role in Chronic Kidney Disease
Chlorthalidone's application extends to patients with CKD, where its use challenges the belief that thiazide diuretics lose efficacy at lower glomerular filtration rates. Recent evidence supports its effectiveness in lowering blood pressure in advanced CKD stages, offering a therapeutic option when loop diuretics are traditionally preferred. This suggests a reevaluation of thiazide diuretics, particularly chlorthalidone, in the management of hypertension within this population (Ali et al., 2022; Minutolo et al., 2022).
Cardiovascular Benefits Beyond Blood Pressure Reduction
Chlorthalidone's benefits may extend beyond mere blood pressure reduction, including potential cardiovascular benefits. While direct comparisons in clinical outcomes between chlorthalidone and other diuretics like HCTZ are sparse, the available data suggest that chlorthalidone could be associated with a reduction in cardiovascular events, highlighting its pleiotropic effects beyond blood pressure management. This necessitates further research to conclusively determine its cardiovascular benefits compared to other antihypertensive agents (Barrios & Escobar, 2014).
Safety And Hazards
In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor . The substance should be stored in a hygroscopic condition, under an inert atmosphere, and at -20°C .
Propriétés
IUPAC Name |
2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWXDZPCMDDANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyl Chlorthalidone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














